molecular formula C21H20N2O2 B2484773 N-(3-phenylpropyl)-3-(pyridin-2-yloxy)benzamide CAS No. 1797182-82-1

N-(3-phenylpropyl)-3-(pyridin-2-yloxy)benzamide

Cat. No. B2484773
CAS RN: 1797182-82-1
M. Wt: 332.403
InChI Key: YSHSTCFZYJCINV-UHFFFAOYSA-N
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Description

Benzamide derivatives, including N-(3-phenylpropyl)-3-(pyridin-2-yloxy)benzamide, are of significant interest in medicinal chemistry due to their diverse biological activities. These compounds often serve as key intermediates or active pharmaceutical ingredients in drug discovery.

Synthesis Analysis

Synthesis approaches for benzamide derivatives typically involve multi-step reactions, including amination, amidation, and selective functional group transformations. For instance, the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a related compound, highlights the use of selective isotype inhibitors to achieve desired modifications on the benzamide core (Zhou et al., 2008).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including N-(3-phenylpropyl)-3-(pyridin-2-yloxy)benzamide, can be analyzed using X-ray crystallography and spectroscopic methods. These techniques provide insights into the compound's conformation, bond lengths, and angles, which are crucial for understanding its reactivity and interactions (Artheswari et al., 2019).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including carbonylative synthesis and borylation, that modify their chemical structure for desired properties. For example, the cobalt-catalyzed carbonylative synthesis of phthalimide motifs from related benzamides showcases the versatility of these compounds in organic synthesis (Fu et al., 2019).

Scientific Research Applications

Histone Deacetylase Inhibition

N-(3-phenylpropyl)-3-(pyridin-2-yloxy)benzamide demonstrates potential in cancer treatment due to its role as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors like MGCD0103, a similar compound, selectively inhibit HDACs 1-3 and 11, leading to the blockage of cancer cell proliferation, induction of histone acetylation, increased p21 protein expression, cell-cycle arrest, and apoptosis. This has implications for its use as an anticancer drug, highlighted by MGCD0103's entry into clinical trials (Zhou et al., 2008).

Synthesis and Chemical Analysis

Research on N-(3-phenylpropyl)-3-(pyridin-2-yloxy)benzamide also includes its synthesis and structural analysis. Studies have focused on improving synthesis processes for related compounds and investigating the impact of different reaction conditions on product yield, as seen in the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide (Dian, 2010). Moreover, crystal structure and Hirshfeld surface analysis of related N-(pyridin-2-ylmethyl)benzamide derivatives provide insights into the molecular orientation and intermolecular interactions essential for potential pharmaceutical applications (Artheswari et al., 2019).

Antibacterial and Enzyme Inhibition

This compound has also been investigated for its antibacterial properties. Synthesis of related compounds like N-(3-Hydroxy-2-pyridyl)benzamides showed activity against various bacteria, indicating potential for developing new antibacterial agents (Mobinikhaledi et al., 2006). Additionally, its analogs have been studied as selective inhibitors of human enzymes like aldosterone synthase (CYP11B2), showcasing the compound's potential in targeted enzyme inhibition for therapeutic purposes (Zimmer et al., 2011).

Photocatalytic Degradation

Research also extends to the environmental applications of pyridine-based compounds, like their photocatalytic degradation in water. This has relevance for environmental cleanup and management of chemical pollutants (Maillard-Dupuy et al., 1994).

properties

IUPAC Name

N-(3-phenylpropyl)-3-pyridin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c24-21(23-15-7-10-17-8-2-1-3-9-17)18-11-6-12-19(16-18)25-20-13-4-5-14-22-20/h1-6,8-9,11-14,16H,7,10,15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHSTCFZYJCINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-phenylpropyl)-3-(pyridin-2-yloxy)benzamide

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